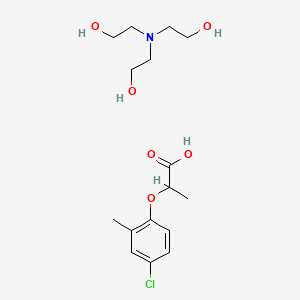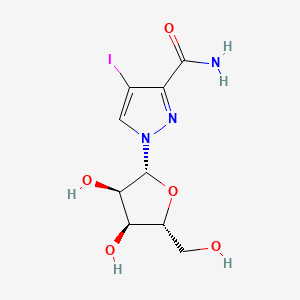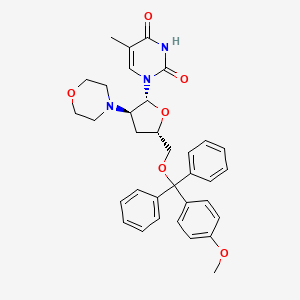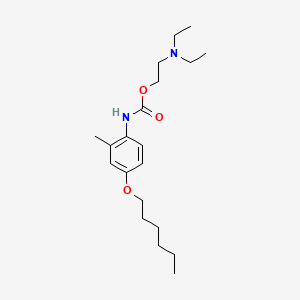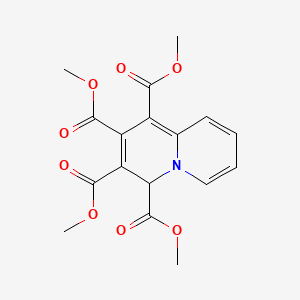
3-(3-aminophenyl)-N-pyridin-3-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 211034 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211034 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally includes:
Initial Formation: The initial formation of the core structure using basic organic synthesis techniques.
Functional Group Modification: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 211034 would involve scaling up the laboratory synthesis methods. This includes:
Batch Processing: Using large reactors to carry out the chemical reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
NSC 211034 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with NSC 211034.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
NSC 211034 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of NSC 211034 involves its interaction with specific molecular targets within biological systems. It can modulate various pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in disease processes.
Signal Transduction: Alters signal transduction pathways, affecting cellular responses.
Gene Expression: Modulates gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
NSC 211035: A structurally similar compound with slightly different functional groups.
NSC 211036: Another related compound with distinct biological activities.
Uniqueness
NSC 211034 stands out due to its unique combination of chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
特性
CAS番号 |
25844-50-2 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
3-(3-aminophenyl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H15N3O/c15-12-4-1-3-11(9-12)6-7-14(18)17-13-5-2-8-16-10-13/h1-5,8-10H,6-7,15H2,(H,17,18) |
InChIキー |
VTVIRWZFUIVPKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)CCC(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


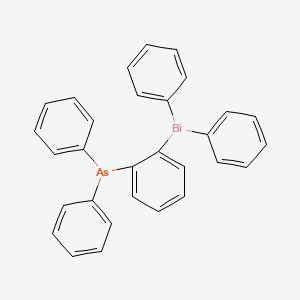

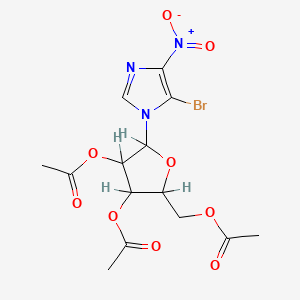
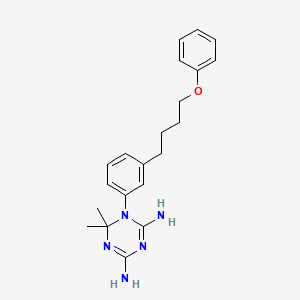
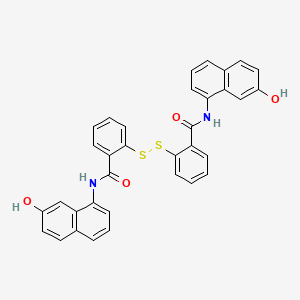
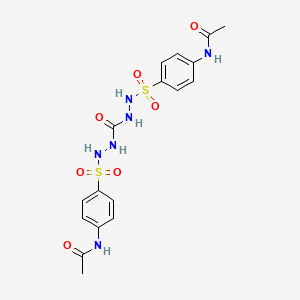

![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
